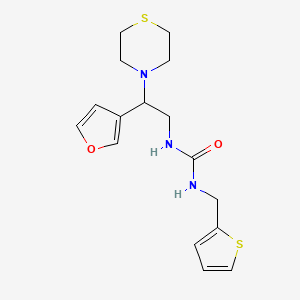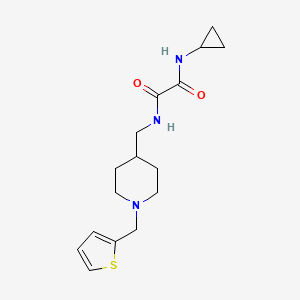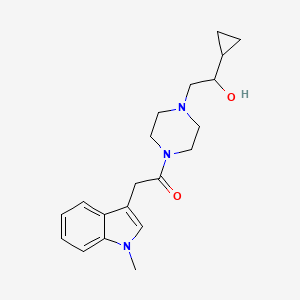
2-(5-Cyclobutylpyridin-2-yl)acetic acidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyclobutylpyridin-2-yl)acetic acidhydrochloride: is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of pyridine, featuring a cyclobutyl group attached to the pyridine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclobutylpyridin-2-yl)acetic acidhydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a cyclobutyl substituent. This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via a substitution reaction, where a suitable acetic acid derivative reacts with the pyridine ring.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclobutylpyridin-2-yl)acetic acidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(5-Cyclobutylpyridin-2-yl)acetic acidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Cyclobutylpyridin-2-yl)acetic acidhydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyridylacetic acid hydrochloride: Similar structure but lacks the cyclobutyl group.
2-(Cyclopropylpyridin-2-yl)acetic acid: Similar structure with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
2-(5-Cyclobutylpyridin-2-yl)acetic acidhydrochloride is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(5-cyclobutylpyridin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-4-9(7-12-10)8-2-1-3-8;/h4-5,7-8H,1-3,6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMGJBFXAMTRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN=C(C=C2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2783460.png)

![2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2783462.png)



![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide](/img/structure/B2783470.png)
amine hydrochloride](/img/structure/B2783471.png)
![6-{7-azabicyclo[2.2.1]heptan-7-yl}-9H-purine](/img/structure/B2783476.png)

![(E)-1-(2-(benzyloxy)-5-chlorophenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one](/img/structure/B2783479.png)

![3-(4-Methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2783481.png)
